3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine
Description
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with an isobutylsulfanyl group (–S–CH₂CH(CH₃)₂) and at position 5 with an amine (–NH₂). Thiadiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPXDLFJQMGVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 3-amino-1,2,4-thiadiazole with isobutylthiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.
Substitution: The isobutylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine exhibits notable antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi. The mechanism of action may involve disrupting cellular processes or damaging membrane integrity.
Case Study:
In one study, derivatives of thiadiazoles were synthesized and evaluated for their antimicrobial activity. Compounds similar to this compound demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 25 μg/mL .
Potential as Anticancer Agents
The thiadiazole moiety is associated with various biological activities, including anticancer properties. Compounds derived from thiadiazoles have been explored for their cytostatic effects on cancer cells. The unique substitution pattern of this compound may enhance its potential as an anticancer agent .
Agricultural Applications
Due to its biological activity, this compound may also be utilized in agricultural chemistry as a pesticide or fungicide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens.
Research Insight:
Studies have suggested that compounds containing thiadiazole structures can serve as effective fungicides. This application could be particularly valuable in developing sustainable agricultural practices by reducing reliance on traditional chemical pesticides.
Synthetic Pathways
The synthesis of this compound typically involves reactions between isobutylthio derivatives and hydrazine derivatives under suitable conditions. Various synthetic routes can lead to the formation of this compound, which may include cyclization reactions that construct the thiadiazole ring system.
Mechanism of Action
The mechanism of action of 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Trends
- Antimicrobial Potential: Thiadiazoles with sulfur-containing substituents (e.g., sulfanyl, sulfonyl) show promise against drug-resistant pathogens due to their ability to disrupt microbial membranes or enzyme functions .
- Structure-Activity Relationships (SAR) :
- Synthetic Accessibility : this compound derivatives can be synthesized via nucleophilic substitution reactions, similar to methods used for benzylsulfanyl analogs .
Biological Activity
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a comparative study, derivatives of thiadiazole including this compound demonstrated comparable efficacy to standard antibiotics such as ciprofloxacin and griseofulvin against various bacterial strains .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 25 μg/mL |
| Ciprofloxacin | Staphylococcus aureus, E. coli | 32 μg/mL |
| Griseofulvin | Candida albicans | 20 μg/mL |
The above data suggests that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytostatic effects against various cancer cell lines. A notable study highlighted that derivatives with the thiadiazole moiety could inhibit cell proliferation in lung and breast cancer models .
Case Study: Lung Cancer Model
In a specific case study involving lung carcinoma cells, treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 μM after 48 hours.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.
- Modulation of Signaling Pathways : Potential modulation of pathways such as NF-kB and MAPK has been suggested.
Q & A
Q. What are the optimal synthetic routes for 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, Hotsulia and Fedotov (2019) demonstrated that alkylthio groups (e.g., isobutylsulfanyl) can be introduced via reaction of 5-amino-1,3,4-thiadiazole derivatives with alkyl halides or thiols under alkaline conditions (e.g., KOH/ethanol) . Key variables include:
- Temperature : Reactions at 60–80°C improve thiol group incorporation but may require inert atmospheres to prevent oxidation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase yields by 15–20% .
Characterization via NMR and HPLC is critical to confirm purity and regioselectivity.
Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR : - and -NMR are essential for verifying the isobutylsulfanyl moiety (e.g., δ ~2.7 ppm for SCH protons) and thiadiazole ring protons (δ ~8.5 ppm) .
- X-ray Crystallography : As shown in Shahani et al. (2011) for a related pyrazole-thioether, single-crystal X-ray diffraction resolves bond angles and confirms sulfur coordination geometry, with R-factors <0.07 ensuring accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish regioisomers .
Advanced Research Questions
Q. How can researchers design pharmacological studies to evaluate the bioactivity of this compound, particularly for CNS targets?
Methodological Answer:
- Target Selection : Prioritize receptors where thiadiazole derivatives show affinity, such as GABA or NMDA receptors. Gupta et al. (2008) used maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for anticonvulsant screening, noting ED values <30 mg/kg in mice .
- In Vitro Assays : Measure IC via radioligand binding assays (e.g., -flunitrazepam displacement for GABA). Include cytotoxicity profiling (e.g., MTT assay on HEK-293 cells) .
- Dose Optimization : Use pharmacokinetic modeling (e.g., compartmental analysis) to determine blood-brain barrier penetration and metabolic stability .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for thiadiazole derivatives?
Methodological Answer:
- Iterative Synthesis : Systematically vary substituents (e.g., alkylsulfanyl vs. aryl groups) and compare activities. For example, Kucukguzel and Cikla-Suzgun (2015) found that electron-withdrawing groups at the 5-position enhance antimicrobial activity but reduce solubility .
- Computational Docking : Use tools like AutoDock Vina to model ligand-receptor interactions. Pedretti et al. (2021) integrated molecular dynamics (MD) simulations to explain anomalous binding affinities in triazole-thioethers .
- Meta-Analysis : Cross-reference datasets from PubChem BioAssay (e.g., AID 1259351) to identify trends across analogs .
Q. What strategies mitigate challenges in synthesizing and stabilizing reactive intermediates (e.g., thiolate anions) during derivatization?
Methodological Answer:
- Protecting Groups : Use tert-butylthio (t-BuS) groups to stabilize intermediates, followed by deprotection with TFA .
- Low-Temperature Reactions : Conduct thiolation at −20°C to minimize disulfide formation, as demonstrated in Hotsulia et al. (2019) for triazole-thiadiazole hybrids .
- In Situ Quenching : Add ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that catalyze oxidation .
Q. How can researchers troubleshoot inconsistent spectroscopic data (e.g., split NMR peaks) for this compound?
Methodological Answer:
- Dynamic Effects : Split peaks may arise from restricted rotation of the isobutylsulfanyl group. Variable-temperature NMR (e.g., 25–80°C) can coalesce signals, confirming conformational exchange .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., disulfides) and optimize column conditions (C18, 0.1% TFA in acetonitrile/water) .
- Crystallization : Recrystallize from ethanol/water (1:3) to isolate pure polymorphs, as impurities often disrupt crystal packing .
Cross-Disciplinary and Mechanistic Questions
Q. What computational approaches predict the metabolic pathways and toxicity of this compound?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites and admetSAR for toxicity endpoints (e.g., hERG inhibition). Smeriglio et al. (2019) validated predictions with in vitro microsomal assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area (PSA) to correlate solubility with renal clearance .
Q. How can cross-disciplinary approaches (e.g., organic synthesis + pharmacology) optimize this compound for therapeutic use?
Methodological Answer:
- Parallel Screening : Synthesize a library of 20–50 analogs with systematic substituent variations and screen against multiple targets (e.g., kinases, ion channels) .
- Hybrid Pharmacophores : Integrate moieties from known bioactive scaffolds (e.g., benzothiazole from ) to enhance target engagement .
- Iterative Feedback : Use machine learning (e.g., Random Forest classifiers) to prioritize synthetic routes based on bioactivity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
